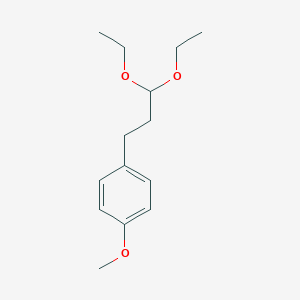![molecular formula C28H21N3O B12611345 2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one CAS No. 651059-06-2](/img/structure/B12611345.png)
2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are a class of compounds that have been extensively studied due to their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one typically involves the reaction of anthranilic acid with phenyl isothiocyanate to form a quinazolinone intermediate. This intermediate is then further reacted with various substituted amines to yield the final product . The reaction conditions often include refluxing in an appropriate solvent, such as methanol or ethanol, and the use of catalysts like phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .
化学反应分析
Types of Reactions
2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium carbonate.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). The reactions are usually carried out under controlled temperatures and in solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .
科学研究应用
2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one involves the inhibition of specific enzymes and molecular pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer cell proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and preventing the growth of cancer cells .
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Another quinazoline derivative with similar biological activities.
4-Phenoxyquinazoline: Known for its anticancer properties.
2-Phenoxyquinoxaline: Exhibits antibacterial and antifungal activities
Uniqueness
What sets 2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one apart is its unique structure, which allows for specific interactions with molecular targets. This specificity enhances its potential as a therapeutic agent, particularly in cancer treatment .
属性
CAS 编号 |
651059-06-2 |
|---|---|
分子式 |
C28H21N3O |
分子量 |
415.5 g/mol |
IUPAC 名称 |
3-[4-(C-methyl-N-phenylcarbonimidoyl)phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C28H21N3O/c1-20(29-23-12-6-3-7-13-23)21-16-18-24(19-17-21)31-27(22-10-4-2-5-11-22)30-26-15-9-8-14-25(26)28(31)32/h2-19H,1H3 |
InChI 键 |
MVUPGMJNFSHMFY-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC=CC=C1)C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)
![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)
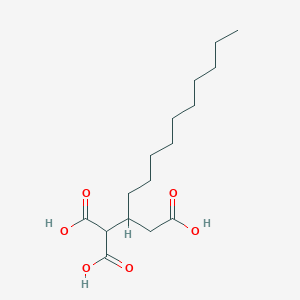
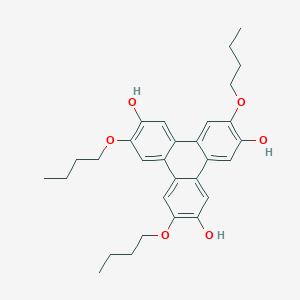
![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)
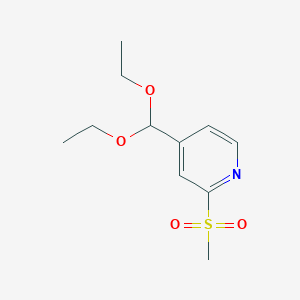
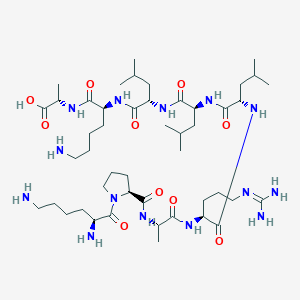
![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
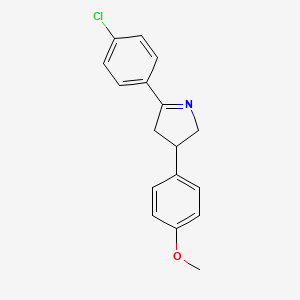
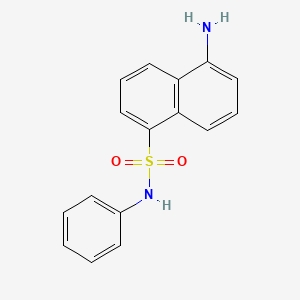
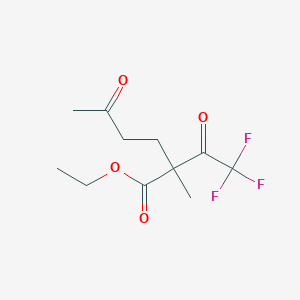
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)
